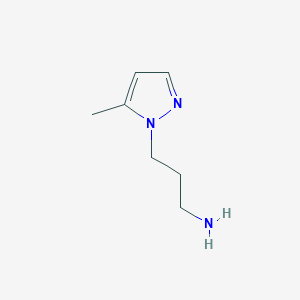
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the chemical formula C7H12N4 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is 139.2 . The InChI code is 1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 .Chemical Reactions Analysis
As of now, there is limited information available on the specific chemical reactions involving 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine. It is used as a reagent in organic synthesis .Physical And Chemical Properties Analysis
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine appears as a white crystalline solid or colorless liquid . It has a melting point of approximately 50-52°C and a boiling point of about 244°C .Aplicaciones Científicas De Investigación
Catalytic Activity in Oxidation Reactions
This compound has been studied for its catalytic properties, particularly in the oxidation of catechol to o-quinone . The presence of pyrazole-based ligands, which include the 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine structure, allows for unique coordination with metal ions. This coordination is crucial for catalyzing oxidation reactions, which are fundamental in various chemical processes including organic synthesis and environmental chemistry.
Synthesis of Metalloenzyme Models
Pyrazole derivatives are known to mimic the active sites of metalloenzymes . The specific structure of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can bind metal ions, creating complexes that serve as models for studying enzyme functions. This application is significant in biochemistry and pharmacology for understanding enzyme mechanisms and designing enzyme inhibitors.
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical synthesis . Its ability to undergo various chemical reactions makes it a versatile building block for creating a wide range of pharmaceutical products, including those with potential anticancer properties .
Agrochemical Research
In agrochemical research, this compound is used to develop new pesticides and herbicides . Its structural flexibility allows for the creation of various derivatives with potential bioactivity against pests and weeds, contributing to the advancement of sustainable agriculture.
Material Science Applications
The compound’s molecular structure is beneficial in material science for the development of novel materials with specific properties . It can be used to synthesize polymers or coatings with desired thermal or electrical characteristics.
Development of Dyes and Pigments
In the field of dyestuff, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is utilized as a precursor for the synthesis of complex dyes . These dyes have applications in textiles, inks, and coloring agents, where stability and vibrancy are essential.
Biological Sensor Development
Research has explored the use of pyrazole derivatives in the creation of biological sensors . These sensors can detect various biological markers, which is crucial in medical diagnostics and environmental monitoring.
Anticancer Agent Research
The compound has shown promise in the development of anticancer agents . Its ability to inhibit the growth of certain cancer cell lines opens up new avenues for cancer treatment research.
Safety and Hazards
Safety assessments and risk evaluations should be conducted before using 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as it has not been widely studied and evaluated . It should be handled with appropriate personal protective equipment to avoid contact with skin, eyes, and mucous membranes, and to prevent inhalation or ingestion .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are currently unknown Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound have not been identified
Result of Action
The molecular and cellular effects of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine’s action are currently unknown
Propiedades
IUPAC Name |
3-(5-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPHDDUROPJBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)
![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)
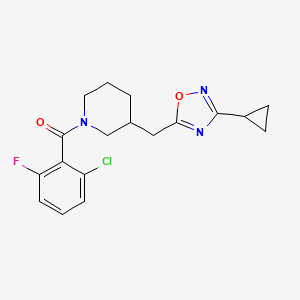
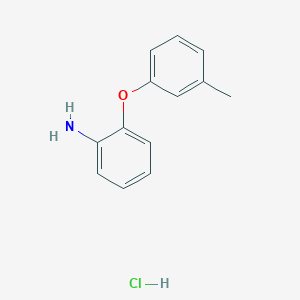
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)
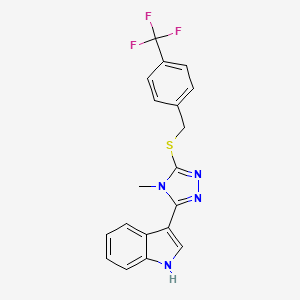
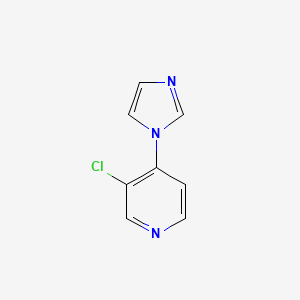
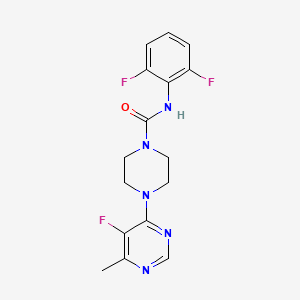
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)